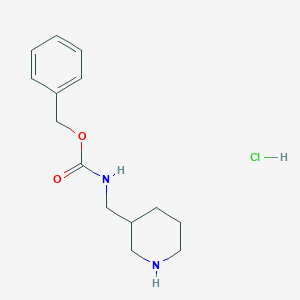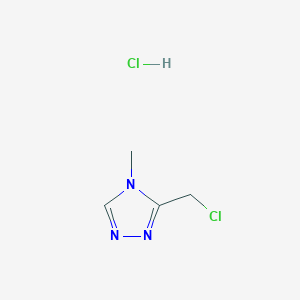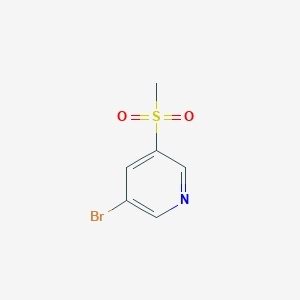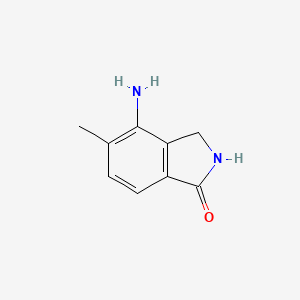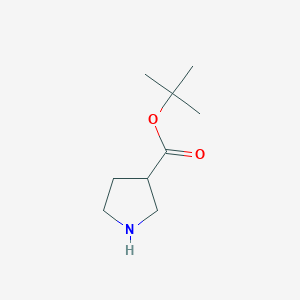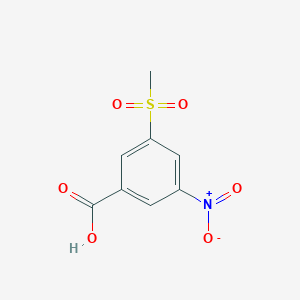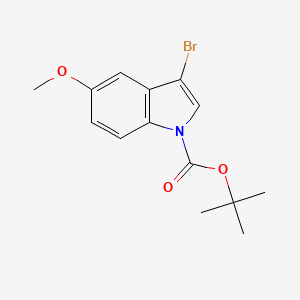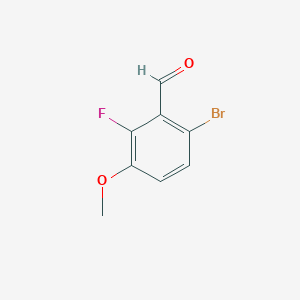
6-Bromo-2-fluoro-3-methoxybenzaldehyde
Descripción general
Descripción
6-Bromo-2-fluoro-3-methoxybenzaldehyde is a substituted benzaldehyde derivative, a compound of interest in various chemical research areas. While the provided papers do not directly discuss this compound, they provide insights into closely related compounds that can help infer properties and reactivity patterns. For instance, studies on 6-bromo-2,3-dimethoxybenzaldehyde (6-BRB) and 5-bromo-2-methoxybenzaldehyde (BMB) offer valuable information on the influence of bromine substitution on the molecular structure and reactivity of such compounds .
Synthesis Analysis
The synthesis of substituted benzaldehydes, including brominated derivatives, often involves palladium-catalyzed C-H activation, as demonstrated in the synthesis of substituted 2-bromobenzaldehydes . This method provides a selective ortho-bromination pathway, which is a key step in the synthesis process. The overall yields are reported to be good, indicating the efficiency of this synthetic approach. Although the exact synthesis of this compound is not detailed, similar methodologies could potentially be applied.
Molecular Structure Analysis
The molecular structure and crystalline packaging of bromo-dimethoxybenzaldehydes have been characterized using X-ray diffraction, revealing that these compounds crystallize in the space group P21/c and are stabilized by C–HO interactions . Theoretical calculations, including density functional theory (DFT), provide insights into electronic properties and help compare geometric properties with experimental data. The presence of bromine in the aromatic ring affects the molecular structure and is expected to influence the properties of this compound similarly.
Chemical Reactions Analysis
Brominated benzaldehydes are known to participate in various chemical reactions due to their reactive aldehyde group and the presence of substituents that can direct further functionalization. The studies on related compounds suggest that bromine substitution can affect the reactivity patterns, potentially enhancing the susceptibility of the compound to undergo further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzaldehydes have been explored through spectroscopic studies and theoretical analyses. For example, the nonlinear optical properties of 6-BRB have been investigated, showing that bromine substitution can enhance the third-order nonlinear susceptibility, which is a desirable trait for nonlinear optical (NLO) materials . Additionally, the electronic properties, such as HOMO and LUMO energies, and the chemical reactivity reflected by the molecular electrostatic potential (MEP) surface, have been studied for BMB . These findings can be extrapolated to provide a preliminary understanding of the properties of this compound.
Aplicaciones Científicas De Investigación
Synthesis Improvement
6-Bromo-2-fluoro-3-methoxybenzaldehyde has been utilized in drug discovery as a key intermediate. For instance, in the synthesis of 5-bromo-2-methylamino-8-methoxyquinazoline, a compound derived from this compound, the introduction of a telescoping process significantly improved the synthetic route. This method reduced the isolation processes and increased the total yield by 18%, while maintaining purity. Such advancements are crucial in accelerating the supply of key intermediates to medicinal laboratories (Nishimura & Saitoh, 2016).
Bioconversion Studies
This compound plays a role in the study of bioconversion processes. For example, the fungus Bjerkandera adusta was used to study the metabolism of halogenated compounds. This fungus demonstrated the ability to biotransform compounds like this compound into chlorinated and brominated methoxybenzaldehyde metabolites. Such studies are valuable in understanding the environmental impact of halogenated organic compounds and their metabolites (Beck et al., 2000).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been used as intermediates in the synthesis of inhibitors for the pim-1, pim-2, and pim-3 protein kinases . These kinases are involved in cell survival, proliferation, differentiation, and apoptosis.
Mode of Action
It’s known that benzylic compounds can undergo free radical reactions . In such reactions, a radical species abstracts a hydrogen atom from the benzylic position, forming a resonance-stabilized benzylic radical . This radical can then react with other species, leading to various downstream effects .
Biochemical Pathways
If it acts as an inhibitor of the pim kinases, it could affect pathways related to cell survival, proliferation, differentiation, and apoptosis .
Pharmacokinetics
The compound’s molecular weight (23303 g/mol) and logP value (240930) suggest that it may have reasonable bioavailability .
Result of Action
If it acts as an inhibitor of the PIM kinases, it could potentially induce apoptosis or inhibit cell proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Bromo-2-fluoro-3-methoxybenzaldehyde. For instance, its storage temperature should be within an inert atmosphere at 2-8°C . Additionally, it should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals .
Propiedades
IUPAC Name |
6-bromo-2-fluoro-3-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLRVBOCPPDQHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10631086 | |
| Record name | 6-Bromo-2-fluoro-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10631086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
853792-27-5 | |
| Record name | 6-Bromo-2-fluoro-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10631086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-2-fluoro-3-methoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate](/img/structure/B1292004.png)
